![molecular formula C26H38O12 B1150878 Minaxin C CAS No. 1418150-06-7](/img/structure/B1150878.png)
Minaxin C
Overview
Description
Molecular Structure Analysis
The molecular formula of Minaxin C is C26H38O12 . The molecular weight is 542.57 . The SMILES representation isCC(=O)OC1CCC(C2(C1(C3CC(=O)C4(C(C(OC4(C3C(C2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C
. Physical And Chemical Properties Analysis
Minaxin C appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It is recommended to be stored desiccated at -20°C .Scientific Research Applications
Antioxidant Activity
Minaxin C, a flavonoid isolated from the stem bark of Strychnos aff. darienensis, has been found to exhibit antioxidant activity . This compound can suppress intracellular reactive oxygen species (ROS) levels, either basal or following stimulation with hydrogen peroxide or both .
UV Protection
Minaxin C has also been evaluated for its UV protection activity in human skin cell cultures . This suggests that it could potentially be used in skincare products to protect the skin from harmful UV radiation.
Anti-Aging Properties
The flavonoids isolated from Strychnos aff. darienensis, including Minaxin C, are known for their anti-aging activities . They were evaluated for their biological activities on normal human skin fibroblasts .
Cytotoxicity
Among the isolated flavonoids, Minaxin C exhibited cytotoxicity at 100 µg/ml . This suggests that it could potentially be used in cancer research for its cytotoxic properties.
Traditional Medicine
The plant Strychnos aff. darienensis, from which Minaxin C is isolated, has been traditionally used in South America and is still presently used as a drug by the Yanesha tribe in Peru .
Cosmetics
Given its antioxidant, UV protection, and anti-aging properties, Minaxin C could potentially be used in the formulation of cosmetics .
Safety and Hazards
Mechanism of Action
Target of Action
Minaxin C is a natural cassane-type diterpene The specific targets of Minaxin C are currently not well-documented in the literature
Mode of Action
It is known that cassane-type diterpenes, like minaxin c, have been associated with various biological activities, including antineoplastic activity . This suggests that Minaxin C may interact with its targets to induce changes that inhibit the growth of cancer cells.
Biochemical Pathways
Cassane-type diterpenes have been associated with antineoplastic activity , suggesting that they may affect pathways related to cell proliferation and apoptosis
Result of Action
Minaxin C has been tested against various cancer cells and showed moderate cytotoxicity . This suggests that the molecular and cellular effects of Minaxin C’s action may include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
properties
IUPAC Name |
[(1R,2S,3aS,3bS,4R,5S,5aR,9S,9aS,9bS,11aR)-4,5-diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O12/c1-11(27)35-16-8-9-22(4,5)26(34)20(37-13(3)29)18(36-12(2)28)17-14(23(16,26)6)10-15(30)25(33)19(31)21(32)38-24(17,25)7/h14,16-21,31-34H,8-10H2,1-7H3/t14-,16-,17-,18+,19-,20-,21-,23-,24-,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMSKYVSYSPQIL-IFANGNRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC(=O)C4(C(C(OC4(C3C(C2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC(=O)[C@]4([C@H]([C@H](O[C@]4([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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